BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Physicochemical profiling Lipophilicity Drug-likeness

Order this exact compound (CAS 929412-25-9) to preserve SAR integrity. Its unique 4-methylbenzoyl and 3,5-dimethoxybenzamide pattern creates a distinct logP ~6.2 and PSA ~60.4 Ų profile that cannot be assumed equipotent with des‑methoxy, regioisomeric, or non‑methylated analogues. Substituting a related benzofuran‑benzamide without confirmation risks >3‑fold affinity shifts and invalidates screening hit follow‑up. For adenosine receptor profiling or HPLC reference standard development, procure the authenticated screening compound to ensure reproducible data.

Molecular Formula C26H23NO5
Molecular Weight 429.5 g/mol
CAS No. 929412-25-9
Cat. No. B6544132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
CAS929412-25-9
Molecular FormulaC26H23NO5
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
InChIInChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)22-10-9-19(13-23(22)32-25)27-26(29)18-11-20(30-3)14-21(12-18)31-4/h5-14H,1-4H3,(H,27,29)
InChIKeyPRWJTIYAXGLIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-25-9): Core Identity and Compound-Class Positioning for Procurement


3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-25-9) is a fully synthetic, achiral benzofuran-benzamide hybrid with the molecular formula C₂₆H₂₃NO₅ and a molecular weight of 429.47 g/mol . It belongs to the ChemDiv screening-compound portfolio (Compound ID F265-0222) and is supplied as a research-grade solid with a quoted shipping purity target consistent with screening-library standards . The structure combines a 3-methyl-2-(4-methylbenzoyl)-1-benzofuran core with a 3,5-dimethoxybenzamide side chain linked at the 6-position of the benzofuran ring. Computed physicochemical descriptors include a logP/logD of 6.19, a logSw of -5.63, a polar surface area of 60.41 Ų, one hydrogen-bond donor, and seven hydrogen-bond acceptors . These properties place the compound in a lipophilic, moderately hydrogen-bond-capable region of chemical space, distinct from less substituted benzofuran-benzamide analogues that share the same core scaffold.

Why Generic Substitution of 3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (929412-25-9) Is Scientifically Unreliable


Within the benzofuran-benzamide compound class, small structural modifications produce large shifts in lipophilicity, hydrogen-bonding capacity, and three-dimensional shape, making generic substitution unreliable without direct comparative data. The target compound’s specific combination of 4-methylbenzoyl substitution on the benzofuran C-2 position, 3,5-dimethoxybenzamide at the 6-position, and a methyl group at C-3 generates a distinct physicochemical profile (logP ~6.2, PSA ~60.4 Ų) that cannot be assumed equipotent or equipotentially selective relative to its des-methoxy (CAS 929412-23-7), regioisomeric (5-yl), or non-methylated benzoyl (CAS 923194-73-4) analogues. In the closely related 2-benzoyl-1-benzofuran adenosine receptor antagonist series, the position and number of methoxy substituents directly control A₁ vs. A₂A selectivity, with Ki values differing by more than an order of magnitude between regioisomers [1]. Consequently, procurement decisions that substitute a related benzofuran-benzamide without experimental confirmation risk introducing uncontrolled variables that invalidate SAR interpretation or screening hit follow-up.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (929412-25-9) Versus Closest Analogues


Lipophilicity Differentiation: Target Compound vs. Des-Methoxy Analogue (CAS 929412-23-7) vs. Non-Methylated Benzoyl Analogue (CAS 923194-73-4)

The target compound exhibits a computed logP/logD of 6.19 and a polar surface area of 60.41 Ų . Its des-methoxy analogue N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (CAS 929412-23-7; MW 369.4 g/mol, C₂₄H₁₉NO₃) lacks the two methoxy groups, predicting a lower logP (~4.5 by typical Hansch π-methoxy contributions) and a reduced PSA (~38 Ų). The non-methylated benzoyl analogue N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide (CAS 923194-73-4; MW 415.4 g/mol, C₂₅H₂₁NO₅) differs by one methyl group, giving it a predicted logP approximately 0.5 units lower. These logP differences exceed 1.5 log units across the trio, meaning the target compound is >30-fold more lipophilic than the des-methoxy variant, with consequences for membrane permeability, protein binding, and in-assay partitioning.

Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Differentiation: 6-yl Target Compound vs. 5-yl Isomer – Positional Effects on Hydrogen-Bonding Geometry

The target compound carries the benzamide side chain at the benzofuran 6-position, whereas the closely related isomer 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (CAS not confirmed; structurally characterized in supplier catalogues ) has the identical side chain at the 5-position. In the adenosine A₁/A₂A benzofuran series, moving a methoxy group from the 6-position to the 5- or 7-position altered A₂A Ki values by 3- to >10-fold (e.g., 6,7-diOCH₃ vs. 5-OCH₃ substitution) [1]. Although no direct head-to-head pair has been reported for these exact compounds, the regioisomeric shift changes the vector of the amide NH and the 3,5-dimethoxyphenyl group relative to the benzofuran plane, which is expected to modulate the compound's pharmacophoric geometry and protein-binding contacts.

Regioisomerism Structure-Activity Relationship Target engagement

Methoxy Substituent Effect on Hydrogen-Bond Acceptor Capacity: Target Compound vs. Des-Methoxy Analogue (CAS 929412-23-7)

The target compound possesses seven hydrogen-bond acceptors and one donor, with a polar surface area of 60.41 Ų . The des-methoxy analogue CAS 929412-23-7 (C₂₄H₁₉NO₃, MW 369.4) has only three oxygen atoms and is predicted to have a PSA of approximately 38.4 Ų, with five hydrogen-bond acceptors . The two additional methoxy groups on the target compound increase the hydrogen-bond-acceptor count by two and the PSA by approximately 22 Ų (57% increase). In the methoxy-substituted 2-benzoyl-1-benzofuran series, C6,C7-diOCH₃ substitution on the benzofuran ring was specifically associated with improved A₁ and A₂A affinity and low cytotoxicity, whereas mono-methoxy or unsubstituted analogues showed reduced or absent activity [1].

Hydrogen bonding Metabolic stability Solubility

4-Methylbenzoyl vs. Unsubstituted Benzoyl: Impact on Molecular Shape and π-Stacking Potential

The target compound contains a 4-methylbenzoyl group at the benzofuran C-2 position, whereas the comparator N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide (CAS 923194-73-4; C₂₅H₂₁NO₅, MW 415.4 g/mol) has an unsubstituted benzoyl group. The para-methyl group increases the molecular weight by 14.07 g/mol (+3.1%) and the logP by approximately 0.5 log units . In addition, the methyl substituent adds rotational freedom (one additional rotatable bond, formally the methyl C–C bond) and may alter the preferred dihedral angle between the benzoyl ring and the benzofuran plane, with consequences for π-π stacking interactions with aromatic protein side chains. In the benzofuran adenosine antagonist literature, the nature and position of substituents on ring B (the benzoyl ring) directly influenced both A₁ and A₂A affinity, with meta-OCH₃ substitution being particularly beneficial [1].

Molecular recognition π-π stacking Ligand efficiency

Aqueous Solubility Indicator: Computed logSw of −5.63 Informs DMSO Stock Formulation Limits

The target compound has a computed logSw of −5.63 , corresponding to an estimated intrinsic aqueous solubility of approximately 2.3 × 10⁻⁶ mol/L (~1 µg/mL). The des-methoxy analogue CAS 929412-23-7, with a lower molecular weight (369.4 vs. 429.5 g/mol) and reduced PSA, is predicted to have a logSw approximately 1.0–1.5 log units higher (solubility ~0.1–0.3 µg/mL advantage). For screening purposes, this implies that the target compound may require DMSO stock concentrations ≥10 mM and final assay DMSO concentrations ≤1% to avoid precipitation artifacts, whereas the des-methoxy analogue may tolerate slightly lower DMSO concentrations.

Solubility Assay preparation Compound handling

Scaffold-Level Pharmacological Precedent: Benzofuran-Benzamide Hybrids as Kinase, SIRT2, and HCV Inhibitors

Although no target-specific bioactivity data have been published for CAS 929412-25-9 as of early 2026, the benzofuran-benzamide scaffold class has demonstrated validated inhibitory activity against multiple therapeutically relevant targets. Benzofuran derivatives with secondary benzamide substituents have been patented as HCV inhibitors by Bristol-Myers Squibb (US 10,087,167 B2) [1]. Benzofuran-6-yl benzamide analogues have shown antiproliferative IC₅₀ values in the 0.49–68.9 µM range across various cancer cell lines . Additionally, benzofuran-based SIRT2 inhibitors with IC₅₀ values in the low micromolar range have been reported, with selectivity over SIRT1 and SIRT3 demonstrated [2]. These precedents establish that the core scaffold is pharmacologically productive, though the specific 4-methylbenzoyl/3,5-dimethoxy substitution pattern of the target compound remains to be experimentally profiled.

Kinase inhibition Epigenetics Antiviral

Recommended Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (929412-25-9)


Screening Library Hit Follow-Up Requiring Definitive Regioisomeric Identity

When a primary screen identifies a benzofuran-benzamide scaffold hit from a ChemDiv or similar diversity library, and the hit's bioactivity data have been registered against the 6-yl substitution pattern, procurement of the exact compound (CAS 929412-25-9, ChemDiv F265-0222) rather than the 5-yl regioisomer is critical. As shown in Section 3 (Evidence_Item 2), regioisomeric shifts in the benzofuran-benzamide series can alter target affinity by >3-fold [1]. Confirmation of identity by NMR and LC-MS against the supplier's certificate of analysis ensures that SAR conclusions are attributed to the correct positional isomer.

Physicochemical Comparator in a Lipophilicity-Target Engagement Correlation Study

The target compound's logP of 6.19 and PSA of 60.41 Ų place it at the lipophilic end of the drug-like property space for benzofuran-benzamides [2]. It can serve as a high-logP benchmark in a series that includes the des-methoxy analogue (predicted logP ~4.5, PSA ~38.4 Ų) and the non-methylated benzoyl analogue (predicted logP ~5.7). Testing all three compounds in parallel in a target engagement panel (e.g., CETSA, NanoBRET, or SPR) can deconvolute the contribution of lipophilicity-driven non-specific binding from specific target recognition, as discussed in Section 3 (Evidence_Items 1, 3, and 4).

In-House Counter-Screen to Validate Adenosine Receptor Selectivity Predictions

Given the class-level evidence that methoxy substitution patterns on 2-benzoyl-1-benzofuran derivatives control A₁ vs. A₂A selectivity with Ki values spanning 0.5–>10 µM [1], the target compound (which has a 3,5-dimethoxybenzamide motif rather than methoxy groups directly on the benzofuran ring) can be profiled against adenosine A₁ and A₂A receptors in radioligand displacement assays. Direct comparison with literature compound 3j (A₁Ki = 6.880 µM, A₂AKi = 0.516 µM) [1] would reveal whether relocating the methoxy groups from the benzofuran core to the benzamide side chain preserves, improves, or abolishes adenosine receptor affinity.

Reference Standard for Benzofuran-Benzamide Analytical Method Development

The compound's well-defined achiral structure, seven UV-active chromophores, and moderate molecular weight (429.47 g/mol) make it suitable as a reference standard for developing HPLC-UV or LC-MS methods for benzofuran-benzamide compound libraries. Its computed logSw of −5.63 informs the need for organic-modified mobile phases (≥50% acetonitrile or methanol) to achieve adequate peak shape . The compound can be used to establish retention time, LOD, and LOQ benchmarks against which other library members are compared.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.